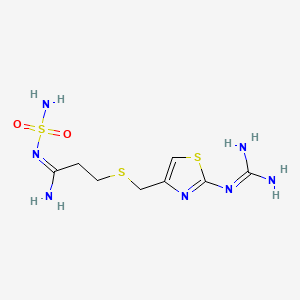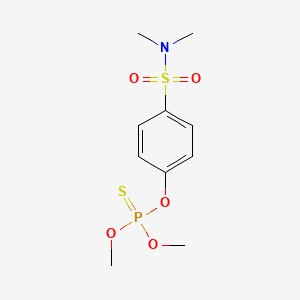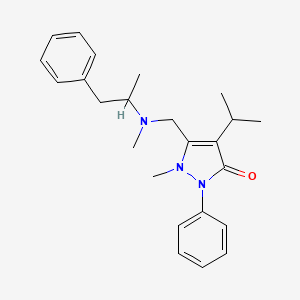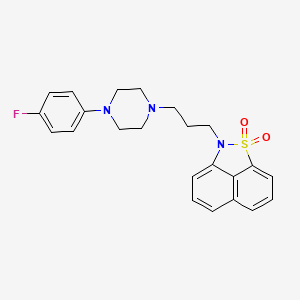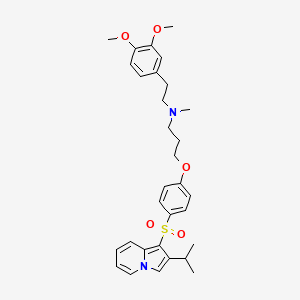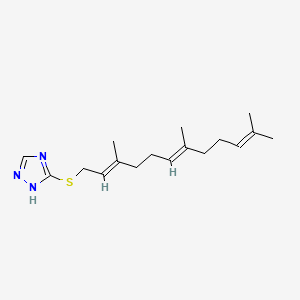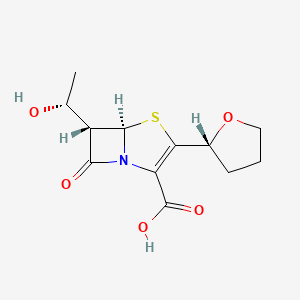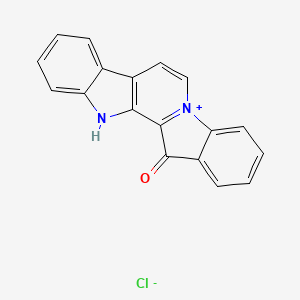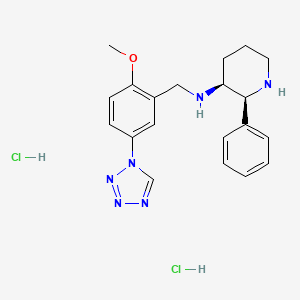
GR 203040
概要
科学的研究の応用
GR 203040 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of NK1 receptor antagonists.
Biology: The compound is employed in the investigation of substance P and its role in various biological processes.
Medicine: this compound has shown potential as an antiemetic agent, particularly in the treatment of chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the development of new pharmaceuticals targeting NK1 receptors.
作用機序
GR 203040 は、NK1 受容体に選択的に結合して阻害することによって効果を発揮します。これにより、痛み、炎症、および嘔吐に関与する神経ペプチドであるサブスタンスP の結合が阻止されます。 サブスタンスP をブロックすることで、this compound は、痛み、炎症、および悪心を軽減できます .
生化学分析
Biochemical Properties
GR 203040 is known for its high affinity and selectivity towards NK1 receptors. It potently inhibits substance P binding to these receptors with a pKi value ranging from 10.1 to 10.5 . The compound interacts primarily with the NK1 receptor, a G-protein-coupled receptor, and displays minimal affinity for other receptor types. This selective inhibition is crucial for its antiemetic and analgesic properties, as substance P is involved in pain transmission and emesis .
Cellular Effects
This compound exerts significant effects on various cell types by modulating NK1 receptor activity. In cellular models, this compound has been shown to inhibit substance P-induced responses, such as calcium mobilization and neurotransmitter release . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in astrocytoma cells, this compound reduces the expression of pro-inflammatory cytokines, highlighting its potential anti-inflammatory effects .
Molecular Mechanism
At the molecular level, this compound acts by binding to the NK1 receptor, preventing substance P from interacting with the receptor. This competitive inhibition blocks the downstream signaling pathways activated by substance P, including the activation of phospholipase C, inositol trisphosphate production, and calcium release . Additionally, this compound’s binding to the NK1 receptor stabilizes the receptor in an inactive conformation, further inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro have shown that this compound maintains its inhibitory effects on NK1 receptor activity, with no significant loss of potency . In vivo studies have also indicated sustained antiemetic and analgesic effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits substance P-induced responses without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances and transient changes in behavior . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic pathways ensure the efficient clearance of this compound from the body, minimizing the risk of accumulation and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution to target tissues . This compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular weight .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the NK1 receptor on the cell membrane . The compound’s activity is influenced by its localization, as it must reach the receptor to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
準備方法
合成経路と反応条件
GR 203040 の合成には、いくつかの重要なステップが含まれます。
ピペリジン環の形成: 最初のステップは、一連の環化反応によって達成されるピペリジン環の形成です。
フェニル基の導入: フェニル基は、フリーデル・クラフツアシル化反応によって導入されます。
テトラゾール基の付加: テトラゾール基は、求核置換反応によって付加されます。
最終的なアセンブリ: 最終的なステップは、メトキシベンジル基をピペリジン環にカップリングし、その後、精製して塩酸塩を得ることです.
工業生産方法
This compound の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高収率の反応、効率的な精製技術、最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
GR 203040 は、次のものを含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、分子内の官能基を変更するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、this compound のさまざまな誘導体が含まれ、これらはさらなる薬理学的研究に使用できます .
科学研究への応用
This compound は、幅広い科学研究用途があります。
化学: NK1 受容体拮抗薬の研究における参照化合物として使用されます。
生物学: この化合物は、サブスタンスP と、それがさまざまな生物学的プロセスにおいて果たす役割の調査に使用されます。
医学: this compound は、特に化学療法誘発性の悪心と嘔吐の治療における制吐剤としての可能性を示しています。
類似化合物との比較
類似化合物
GR 205171: 同様の特性を持つ別の NK1 受容体拮抗薬ですが、薬物動態が異なります。
CP-96,345: 構造的に異なる NK1 受容体拮抗薬で、同等の有効性を持ちます。
SR-140333: 異なる結合特性を持つ非ペプチド NK1 受容体拮抗薬.
独自性
GR 203040 は、NK1 受容体に対する高い選択性と効力によって特徴付けられます。 他の種に比べてヒト NK1 受容体に対する親和性が高いため、ヒト薬理学的研究に特に役立ちます .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine involves the reaction of 2-methoxy-5-tetrazol-1-ylbenzyl chloride with 2-phenylpiperidin-3-amine in the presence of a base to form the desired product.", "Starting Materials": [ "2-methoxy-5-tetrazol-1-ylbenzyl chloride", "2-phenylpiperidin-3-amine", "Base (e.g. triethylamine or sodium hydroxide)", "Solvent (e.g. dichloromethane or ethanol)" ], "Reaction": [ "Dissolve 2-methoxy-5-tetrazol-1-ylbenzyl chloride in a suitable solvent.", "Add a base to the solution and stir for several minutes to form the reactive intermediate.", "Add 2-phenylpiperidin-3-amine to the solution and stir for several hours to allow for the reaction to occur.", "Quench the reaction by adding an acid to the solution.", "Extract the product using a suitable solvent.", "Purify the product using standard techniques such as column chromatography or recrystallization." ] } | |
CAS番号 |
168398-02-5 |
分子式 |
C20H25ClN6O |
分子量 |
400.9 g/mol |
IUPAC名 |
(2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C20H24N6O.ClH/c1-27-19-10-9-17(26-14-23-24-25-26)12-16(19)13-22-18-8-5-11-21-20(18)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12,14,18,20-22H,5,8,11,13H2,1H3;1H/t18-,20-;/m0./s1 |
InChIキー |
OIVGDFJIFCEEEH-MKSBGGEFSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl |
SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl |
正規SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine GR 203040 GR-203040 GR203040 N-(2-methoxy-5-tetrazol-1-ylbenzyl)-2-phenylpiperidin-3-ylamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




